3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
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Description
3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a useful research compound. Its molecular formula is C13H12ClNO4S3 and its molecular weight is 377.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine and its derivatives are explored for their potential in synthesizing new compounds with antimicrobial properties. For instance, certain azetidinones have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Prajapati & Thakur, 2014).
Cancer Chemotherapy
Compounds similar to this compound have shown promise in cancer chemotherapy. The antitumor properties of sulofenur thiophene analogs against various lymphosarcomas suggest potential applications in developing new cancer chemotherapeutic agents (Mohamadi, Spees, & Grindey, 1992).
Polymer Synthesis
Research into N-sulfonylazetidine compounds, which are structurally related to this compound, indicates potential applications in polymer synthesis. These compounds can undergo anionic ring-opening polymerization to form polymers that are precursors to valuable polyimines (Reisman, Rowe, Jefcoat, & Rupar, 2020).
Antiviral Research
Derivatives of this compound have been explored for their antiviral properties. For example, some thiadiazole sulfonamide derivatives exhibit anti-tobacco mosaic virus activity, indicating potential for further antiviral research (Chen et al., 2010).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-thiophen-2-ylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S3/c14-10-3-5-11(6-4-10)21(16,17)12-8-15(9-12)22(18,19)13-2-1-7-20-13/h1-7,12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLXAOREGHLOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.